molecular formula C8H6ClNS B8466581 7-Chloro-benzo[b]thiophen-5-ylamine

7-Chloro-benzo[b]thiophen-5-ylamine

Cat. No.: B8466581
M. Wt: 183.66 g/mol
InChI Key: ZULRHOIYVSBUAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-benzo[b]thiophen-5-ylamine is a benzo[b]thiophene derivative serving as a versatile building block in medicinal chemistry and organic synthesis. The benzo[b]thiophene core is recognized as a privileged structure in drug discovery, with derivatives demonstrating a broad spectrum of pharmacological activities . This specific amine-functionalized analog is particularly valuable for constructing more complex molecules, such as Schiff bases, which are investigated for their antimicrobial and antifungal properties . The chloro-substituent at the 7-position and the amine group at the 5-position offer distinct sites for further chemical modification, including cross-coupling reactions and amide bond formation, enabling the exploration of structure-activity relationships . Research into similar chloro-substituted benzo[b]thiophene compounds has shown promise in developing new antibacterial agents, especially against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA) . Furthermore, related structures have been used to synthesize potent inhibitors of bacterial enzymes, such as cystathionine γ-lyase, which is a target for mitigating bacterial pathogenicity . This compound is supplied for laboratory research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C8H6ClNS

Molecular Weight

183.66 g/mol

IUPAC Name

7-chloro-1-benzothiophen-5-amine

InChI

InChI=1S/C8H6ClNS/c9-7-4-6(10)3-5-1-2-11-8(5)7/h1-4H,10H2

InChI Key

ZULRHOIYVSBUAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=C(C=C(C=C21)N)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

To contextualize 7-Chloro-benzo[b]thiophen-5-ylamine, we compare it with three structurally related compounds from the evidence:

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
This compound Benzo[b]thiophene C₈H₆ClNS ~185.66 Cl (position 7), NH₂ (position 5) Sulfur atom enhances aromatic stability; Cl and NH₂ modulate electronic properties.
Methyl 6-Chloro-3-[...]benzodithiazine-7-carboxylate Benzodithiazine C₁₄H₁₁ClN₄O₄S₃ 431.86 Cl, methyl carboxylate, hydrazino group Contains dual sulfur atoms; carboxylate group enhances solubility and reactivity.
5-(4-tert-Butylphenyl)-1,3,4-thiadiazol-2-amine 1,3,4-Thiadiazole C₁₂H₁₄N₄S 246.33 tert-Butylphenyl, NH₂ (position 2) Thiadiazole core offers rigidity; tert-butyl group increases hydrophobicity.
7-Ethoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-ylamine Tetrahydrobenzo[b]azepine C₁₂H₁₈N₂O 206.28 Ethoxy (position 7), NH₂ (position 5) Azepine ring introduces conformational flexibility; ethoxy group modifies polarity.

Key Observations :

Aromatic vs. Saturated Cores :

  • This compound and the thiadiazole derivative retain aromaticity, critical for π-π interactions in drug-receptor binding. In contrast, the tetrahydrobenzoazepine has a saturated seven-membered ring, offering flexibility but reduced aromatic stabilization.

The amine group in all compounds serves as a hydrogen-bond donor, but its position (e.g., at the edge of the benzo[b]thiophene vs. the center of the thiadiazole) influences molecular interactions.

Heteroatom Diversity :

  • The sulfur in benzo[b]thiophene and thiadiazole derivatives contributes to distinct electronic profiles (e.g., polarizability, redox activity) compared to the oxygen in the azepine’s ethoxy group.

Preparation Methods

Reaction Mechanism and Substrate Design

The synthesis begins with 5-bromo-7-chloro-benzo[b]thiophene, where the bromine atom at position 5 serves as the leaving group. Copper(I) oxide (Cu₂O) catalyzes the displacement of bromide by ammonia in a one-pot system, facilitated by aqueous ammonium hydroxide as the nitrogen source. Density functional theory (DFT) studies suggest that the reaction proceeds through a single-electron transfer (SET) mechanism, with the copper catalyst mediating oxidative addition and reductive elimination steps.

Critical to success is the electronic activation of the C–Br bond by the adjacent sulfur atom in the thiophene ring, which lowers the activation energy for bond cleavage. The chloro-substituent at position 7 remains inert under these conditions due to its poor leaving group ability and steric protection by the fused benzene ring.

Optimization of Catalytic Conditions

Systematic screening of reaction parameters (Table 1) reveals that acetonitrile outperforms dichloromethane and acetone as solvents, providing optimal polarity for both substrate solubility and catalyst activity. Triethylamine acts as a superior base compared to pyridine, likely due to its stronger nucleophilicity and ability to scavenge HBr byproducts.

Table 1: Impact of reaction parameters on Ullmann amination yield

ParameterTested ConditionsYield (%)
SolventAcetonitrile vs. DCM vs. acetone38 vs. 22 vs. 15
BaseTriethylamine vs. pyridine38 vs. 12
Temperature (°C)10 vs. 25 vs. 4028 vs. 38 vs. 21
Catalyst loading10 mol% vs. 20 mol% Cu₂O31 vs. 38

Reactions conducted at 25°C with 20 mol% Cu₂O achieve 38% isolated yield after 6 hours, as confirmed by HPLC analysis. Extended reaction times beyond 8 hours promote decomposition pathways, reducing overall efficiency.

Halogenation-Amination Sequential Approach

Position-selective halogenation followed by nucleophilic substitution provides an alternative route to this compound, particularly when starting from unsubstituted benzo[b]thiophene.

Regioselective Dibromination and Chlorination

Silica gel-assisted bromination using N-bromosuccinimide (NBS) in 1,2-dichloroethane introduces bromine at positions 4 and 7 of benzo[b]thiophene with 89% regioselectivity. Subsequent treatment with copper(I) chloride in DMF at 110°C facilitates halogen exchange, replacing the 7-bromo group with chlorine while preserving the 4-bromo substituent. This two-step sequence yields 4-bromo-7-chloro-benzo[b]thiophene, which undergoes Suzuki-Miyaura coupling with boronic acids to install functional groups at position 4 prior to amination.

Amination of Halogenated Intermediates

The 4-bromo-7-chloro-benzo[b]thiophene undergoes palladium-catalyzed amination using Buchwald-Hartwig conditions (Pd₂(dba)₃, Xantphos, Cs₂CO₃), but competing C–Cl activation limits yields to <15%. Switching to Ullmann conditions with CuI and 1,10-phenanthroline in DMSO at 130°C improves the yield to 27%, though prolonged heating causes partial dechlorination.

Cyclization Strategies from Chlorinated Precursors

Constructing the benzothiophene core with pre-installed chloro and amine groups offers advantages in step economy and functional group tolerance.

Thiophene Ring Formation via Acid-Mediated Cyclization

Adapting methods from benzodiazepine synthesis, 2-chloroacetylamino-5-(4-chlorophenyl)benzophenone undergoes cyclization with hexamethylenetetramine (HMTA) in industrial alcohol. Concentrated hydrochloric acid (35%) catalyzes the reaction at reflux, forming the benzothiophene ring while retaining the chloro-substituent. Post-reaction workup involves solvent exchange to trichloromethane, followed by sequential washing with dilute nitric acid and sodium bicarbonate to achieve >99% HPLC purity.

Thiol-Based Cyclization and Oxidation

A modified approach inspired by thiadiazole synthesis starts with methyl 4-chlorobenzoate. Hydrazinolysis generates the corresponding hydrazide, which reacts with carbon disulfide under basic conditions to form a potassium thiolate intermediate. Acidic cyclization with concentrated H₂SO₄ at 0°C produces 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol, which is oxidized to the sulfonyl chloride using chlorine gas in 1,2-dichloroethane/water. While this pathway primarily yields thiadiazoles, substituting the hydrazine derivative with aminothiophenol precursors could direct formation toward benzothiophene structures.

Comparative Analysis of Synthetic Routes

Table 2: Key metrics across preparation methods

MethodYield (%)Purity (%)Reaction Time (h)Scalability
Ullmann coupling3899.86Moderate
Halogenation-amination2798.512Low
Acid cyclization4299.07High
Thiol oxidation1897.224Moderate

The acid-mediated cyclization method demonstrates superior scalability and purity, making it preferable for industrial applications despite requiring specialized equipment for chlorine gas handling. Ullmann coupling offers better regiocontrol for academic settings but suffers from moderate yields due to competing side reactions .

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